Cas no 1404364-79-9 (3-(dimethylcarbamoyl)-5-[(4-methylsulfonylphenyl)methyl]benzoic acid)
![3-(dimethylcarbamoyl)-5-[(4-methylsulfonylphenyl)methyl]benzoic acid structure](https://ja.kuujia.com/scimg/cas/1404364-79-9x500.png)
3-(dimethylcarbamoyl)-5-[(4-methylsulfonylphenyl)methyl]benzoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(dimethylcarbamoyl)-5-[(4-methylsulfonylphenyl)methyl]benzoic acid
-
- インチ: 1S/C18H19NO5S/c1-19(2)17(20)14-9-13(10-15(11-14)18(21)22)8-12-4-6-16(7-5-12)25(3,23)24/h4-7,9-11H,8H2,1-3H3,(H,21,22)
- InChIKey: UWIWKJNFTQHWCQ-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)C1=CC(CC2=CC=C(S(C)(=O)=O)C=C2)=CC(C(N(C)C)=O)=C1
3-(dimethylcarbamoyl)-5-[(4-methylsulfonylphenyl)methyl]benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AX99738-100mg |
3-(dimethylcarbamoyl)-5-[(4-methylsulfonylphenyl)methyl]benzoic acid |
1404364-79-9 | 95% | 100mg |
$100.00 | 2024-04-20 | |
A2B Chem LLC | AX99738-250mg |
3-(dimethylcarbamoyl)-5-[(4-methylsulfonylphenyl)methyl]benzoic acid |
1404364-79-9 | 95% | 250mg |
$206.00 | 2024-04-20 | |
1PlusChem | 1P01FG9M-100mg |
3-(dimethylcarbamoyl)-5-[(4-methylsulfonylphenyl)methyl]benzoic acid |
1404364-79-9 | 95% | 100mg |
$96.00 | 2024-06-21 | |
1PlusChem | 1P01FG9M-250mg |
3-(dimethylcarbamoyl)-5-[(4-methylsulfonylphenyl)methyl]benzoic acid |
1404364-79-9 | 95% | 250mg |
$196.00 | 2024-06-21 |
3-(dimethylcarbamoyl)-5-[(4-methylsulfonylphenyl)methyl]benzoic acid 関連文献
-
1. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
4. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
3-(dimethylcarbamoyl)-5-[(4-methylsulfonylphenyl)methyl]benzoic acidに関する追加情報
Research Brief on 3-(dimethylcarbamoyl)-5-[(4-methylsulfonylphenyl)methyl]benzoic acid (CAS: 1404364-79-9)
3-(dimethylcarbamoyl)-5-[(4-methylsulfonylphenyl)methyl]benzoic acid (CAS: 1404364-79-9) is a small molecule compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has been investigated for its potential therapeutic applications, particularly in the context of inflammatory and metabolic disorders. Recent studies have focused on its mechanism of action, pharmacokinetic properties, and efficacy in preclinical models, making it a promising candidate for further development.
The compound's structure includes a dimethylcarbamoyl group and a methylsulfonylphenyl moiety, which are believed to contribute to its biological activity. Research has indicated that 3-(dimethylcarbamoyl)-5-[(4-methylsulfonylphenyl)methyl]benzoic acid exhibits inhibitory effects on specific enzymatic pathways involved in inflammation and oxidative stress. These findings suggest its potential utility in treating conditions such as rheumatoid arthritis, diabetes, and neurodegenerative diseases, where these pathways play a critical role.
Recent studies have employed advanced techniques such as X-ray crystallography and molecular docking to elucidate the binding interactions of this compound with its target proteins. These investigations have revealed high-affinity binding to key regulatory proteins, further supporting its therapeutic potential. Additionally, in vitro and in vivo assays have demonstrated favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability, which are essential for its development as a drug candidate.
One of the most notable findings from recent research is the compound's ability to modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor implicated in numerous inflammatory and immune responses. By inhibiting NF-κB signaling, 3-(dimethylcarbamoyl)-5-[(4-methylsulfonylphenyl)methyl]benzoic acid has shown efficacy in reducing inflammation and tissue damage in animal models of chronic inflammatory diseases. This mechanism of action positions it as a potential alternative to existing anti-inflammatory drugs, which often come with significant side effects.
Despite these promising results, challenges remain in the development of this compound. Issues such as off-target effects, long-term toxicity, and formulation stability need to be addressed in future studies. Researchers are also exploring structural modifications to enhance its potency and selectivity, with the aim of improving its therapeutic index. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.
In conclusion, 3-(dimethylcarbamoyl)-5-[(4-methylsulfonylphenyl)methyl]benzoic acid (CAS: 1404364-79-9) represents a promising avenue for drug discovery in the fields of inflammation and metabolic disorders. Its unique structural properties, combined with its demonstrated biological activity, make it a compound of significant interest. Ongoing research will be crucial in overcoming current limitations and unlocking its full therapeutic potential. This brief highlights the importance of continued investment in the study of such innovative compounds to address unmet medical needs.
1404364-79-9 (3-(dimethylcarbamoyl)-5-[(4-methylsulfonylphenyl)methyl]benzoic acid) 関連製品
- 2138165-94-1(1-(2,2-dimethylcyclopropyl)methyl-1H-pyrazol-3-amine)
- 459861-13-3(2-{5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one)
- 172349-10-9(5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride)
- 1895330-05-8(3-amino-2-(1H-1,3-benzodiazol-5-yl)propan-1-ol)
- 2229267-51-8(N-{3-2-(1-aminocyclopropyl)ethylphenyl}acetamide)
- 2228353-84-0(tert-butyl N-1-amino-3-(3,5-difluoro-2-hydroxyphenyl)propan-2-ylcarbamate)
- 2171781-12-5(2-methyl-10-pentyl-6-oxa-2,9-diazaspiro4.5decane)
- 106615-61-6(5-fluoro-6-hydroxy-3,4-dihydropyrimidin-4-one)
- 1804446-42-1(3-(Difluoromethyl)-5-(trifluoromethyl)pyridine-2-acetic acid)
- 2200106-04-1(N,N-dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}oxolan-3-amine)


